methanone CAS No. 103346-06-1](/img/structure/B14325893.png)
[(2-Chlorophenyl)methanesulfinyl](diethylamino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)methanesulfinylmethanone is an organosulfur compound characterized by the presence of a chlorophenyl group, a methanesulfinyl group, and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methanesulfinylmethanone typically involves the reaction of 2-chlorobenzaldehyde with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)methanesulfinylmethanone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)methanesulfinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)methanesulfinylmethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)methanesulfinylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2-Chlorophenyl)methanesulfinylmethanone can be compared with other similar compounds, such as:
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
2-Chlorophenyl methyl sulfone: Shares the chlorophenyl group but differs in the presence of a sulfone group instead of a sulfinyl group.
Propiedades
Número CAS |
103346-06-1 |
|---|---|
Fórmula molecular |
C12H16ClNO2S |
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methylsulfinyl]-N,N-diethylformamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-14(4-2)12(15)17(16)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
UENORKSXUZXFLX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)S(=O)CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


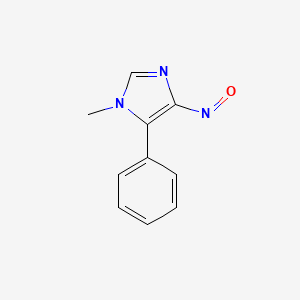
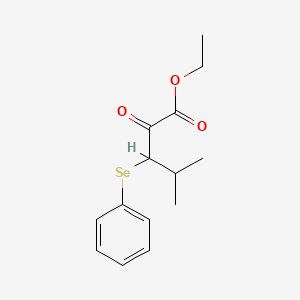
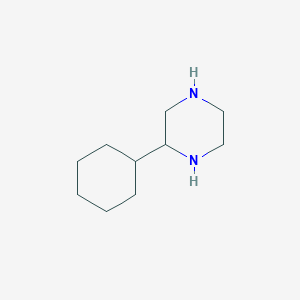
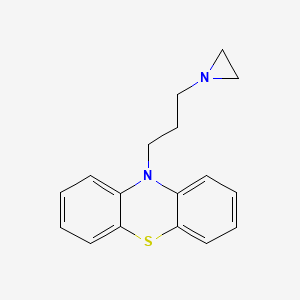

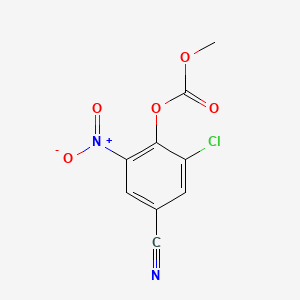
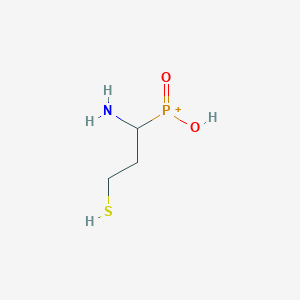
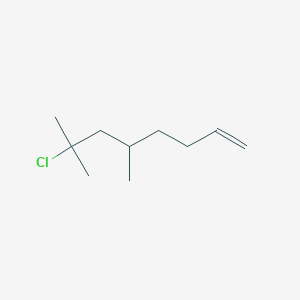
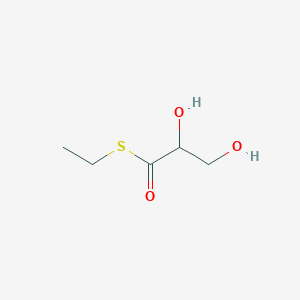


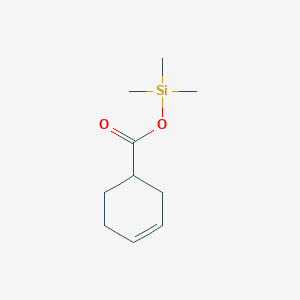

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
